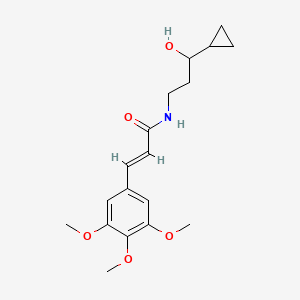
3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been found to have a variety of biological activities. In
Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in combating microbial infections. A study synthesizing various triazole and thiadiazole derivatives from 5-amino-2-hydroxybenzoic acid showed significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against A. niger fungi. This illustrates the potential of such compounds, including the specified triazole derivative, in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Antitumor Activity
Another pivotal area of application for triazole derivatives is in antitumor research. A study focused on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains reported the synthesis of compounds with in vitro antitumor activity against several cell lines, suggesting the triazole core structure's potential in developing novel anticancer drugs (Hu, Hou, Xie, & Huang, 2008).
Antineuropathic Activity
Further expanding the therapeutic potential of triazole derivatives, modifications on the amino-3,5-dicyanopyridine core have led to compounds with high affinity for adenosine receptors, exhibiting antineuropathic activity. This indicates a promising avenue for addressing neuropathic pain, with specific derivatives showing efficacy similar to known AR antagonists (Betti et al., 2019).
Surface Activity and Potential as Biologically Active Heterocycles
The synthesis of triazole derivatives has also been shown to produce compounds with potential as surface active agents. This suggests applications not only in medical but also in various industrial fields, highlighting the versatile nature of these compounds (El-Sayed, 2006).
Antifungal Activity
Moreover, triazole derivatives have been synthesized and evaluated as candidate fungicides, displaying promising antifungal activities. This underlines the importance of triazole-based compounds in developing new antifungal agents for agricultural and medical applications (Morzherin, Prokhorova, Musikhin, Glukhareva, & Fan, 2011).
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been designed based on the chemical structures of letrozole, anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.
Mode of Action
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
It’s known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Propriétés
IUPAC Name |
3-(5-amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-6(2)16-10(17)14-15-11(16)18-9-5-4-8(12)7(3)13-9/h4-6H,12H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBDPCCQAOQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)SC2=NNC(=O)N2C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
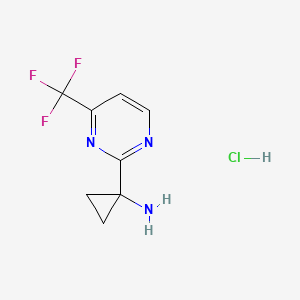

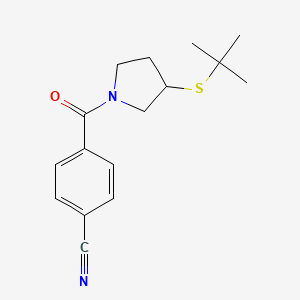
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

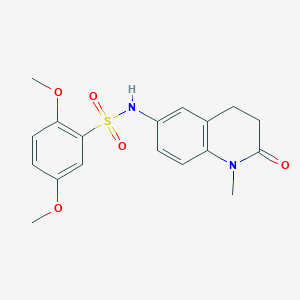
![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)
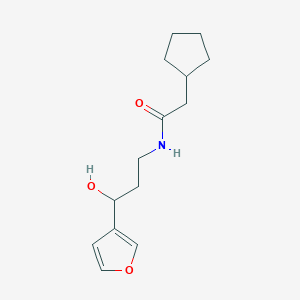
![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)
![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)
![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)
